2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
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Overview
Description
2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex organic compound that features a combination of indole, pyridine, and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. The key steps include:
Formation of Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of Pyridine Intermediate: The pyridine moiety can be synthesized through Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and a β-ketoester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated aromatic rings.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyaniline: A simpler analog with similar aromatic properties.
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Pyridine Derivatives: Compounds containing the pyridine moiety, such as nicotinamide and pyridoxine.
Uniqueness
2,4-Dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is unique due to its combination of indole, pyridine, and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
InChI |
InChI=1S/C23H23N3O2/c1-15-22(17-8-4-5-9-18(17)25-15)23(20-10-6-7-13-24-20)26-19-12-11-16(27-2)14-21(19)28-3/h4-14,23,25-26H,1-3H3 |
InChI Key |
MUJLFRMGNBLSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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